Methyl 4-bromo-2-cyano-6-fluorobenzoate
Overview
Description
“Methyl 4-bromo-2-cyano-6-fluorobenzoate” is a chemical compound that belongs to the class of benzoates . It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone . This compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-cyano-6-fluorobenzoate” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis Applications
Synthesis of Derivatives : Methyl 4-bromo-2-cyano-6-fluorobenzoate and similar compounds have been used in the synthesis of various derivatives. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of processes including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity and yield (Chen Bing-he, 2008).
Novel Synthesis Processes : The compound has been involved in novel synthesis processes. For example, the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with other compounds in the presence of lithium bis(trimethylsilyl)amide led to the formation of 4H-1,4-benzoxazine, showcasing the versatility of such compounds in chemical synthesis (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).
Environmental Applications
Degradation Studies : Investigations into the degradation pathways of various fluorinated compounds, including 6-fluoro-3-methylphenol, have been conducted. These studies are crucial for understanding the environmental fate and biotransformation of such compounds (K. Londry, P. Fedorak, 1993).
Dehalogenation Research : The study of how certain bacteria, like Alcaligenes denitrificans NTB-1, can metabolize halogenated compounds, such as 4-bromo- and 4-iodobenzoate, through hydrolytic dehalogenation, is another critical area of research. This research has implications for bioremediation and environmental chemistry (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).
Material Science Applications
Organic Electronics : The use of halobenzoic compounds, including variants like 4-bromobenzoic acid, has been explored in modifying materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic electronics, particularly in organic solar cells (L. Tan, Huanyu Zhou, Ting Ji, Liqiang Huang, Yiwang Chen, 2016).
Photoreactive Materials : The synthesis of photoactive materials like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate has been researched. These materials are significant in the development of light-responsive systems, and their crystalline structure has been studied for their potential application in materials science (Eric D. Sylvester, J. Benedict, 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-2-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEXZHLXIAVOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-6-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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